molecular formula C12H15NO3S B2659956 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 861208-92-6

6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B2659956
CAS No.: 861208-92-6
M. Wt: 253.32
InChI Key: IEPDDINHAFIYLF-UHFFFAOYSA-N
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Description

6-(benzenesulfonyl)-1-oxa-6-azaspiro[25]octane is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires precise control of temperature and reaction time to ensure safety and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often utilizes continuous flow microreaction systems. These systems allow for better control over reaction conditions, leading to higher yields and safer production processes .

Chemical Reactions Analysis

Types of Reactions

6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone, sulfinyl, and sulfide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can help reduce inflammation and tissue damage in diseases such as acute respiratory distress syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane is unique due to its combination of a spirocyclic structure and a benzenesulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-17(15,11-4-2-1-3-5-11)13-8-6-12(7-9-13)10-16-12/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPDDINHAFIYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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